molecular formula C22H26N2O3 B2437566 1-(4-butoxybenzoyl)-N-ethylindoline-2-carboxamide CAS No. 1101640-05-4

1-(4-butoxybenzoyl)-N-ethylindoline-2-carboxamide

Cat. No.: B2437566
CAS No.: 1101640-05-4
M. Wt: 366.461
InChI Key: PJRXGIJMIOEFCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-butoxybenzoyl)-N-ethylindoline-2-carboxamide is a complex organic compound that features a benzoyl group substituted with a butoxy group, an indoline ring, and an ethyl carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-butoxybenzoyl)-N-ethylindoline-2-carboxamide typically involves the reaction of 4-butoxybenzoyl chloride with N-ethylindoline-2-carboxamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-butoxybenzoyl)-N-ethylindoline-2-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

1-(4-butoxybenzoyl)-N-ethylindoline-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-butoxybenzoyl)-N-ethylindoline-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxybenzoyl chloride
  • 4-tert-butylbenzoyl chloride
  • 4-(trifluoromethyl)benzoyl chloride

Uniqueness

1-(4-butoxybenzoyl)-N-ethylindoline-2-carboxamide is unique due to its specific structural features, such as the butoxy group and the indoline ring. These features confer distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

1-(4-butoxybenzoyl)-N-ethyl-2,3-dihydroindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3/c1-3-5-14-27-18-12-10-16(11-13-18)22(26)24-19-9-7-6-8-17(19)15-20(24)21(25)23-4-2/h6-13,20H,3-5,14-15H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJRXGIJMIOEFCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)N2C(CC3=CC=CC=C32)C(=O)NCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.